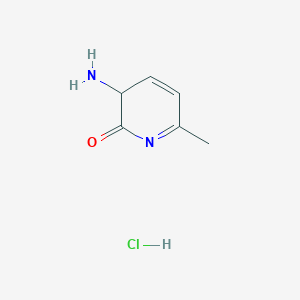![molecular formula C12H18N2O3 B12361657 tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate is a compound that features a tert-butyl group, a hydroxyethyl group, and a pyridinylidene moiety
Vorbereitungsmethoden
The synthesis of tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyridinylidene moiety can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinylidene moiety can interact with aromatic residues through π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate include:
tert-butyl (2-hydroxyethyl)carbamate: This compound has a similar structure but lacks the pyridinylidene moiety.
tert-butyl bis(2-hydroxyethyl)carbamate: This compound features two hydroxyethyl groups and a tert-butyl group, but does not have the pyridinylidene moiety.
tert-butyl (3-(2-hydroxyethyl)benzyl)carbamate: This compound has a benzyl group instead of a pyridinylidene moiety
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8-9,15H,5,7H2,1-3H3/b14-10+ |
InChI-Schlüssel |
ZMPDVLGYVNCDMS-GXDHUFHOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C/1\C=CN=CC1CCO |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C1C=CN=CC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
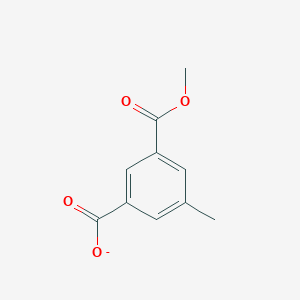
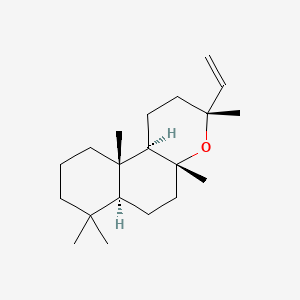
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
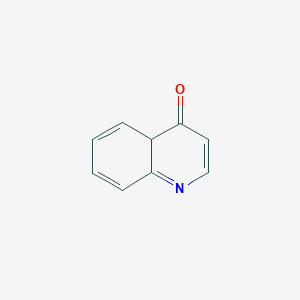
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
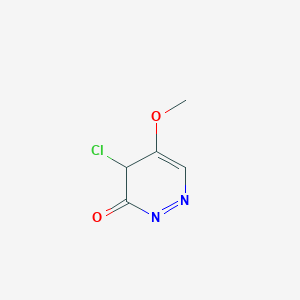
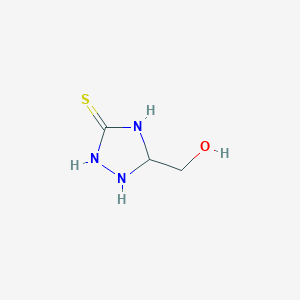
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)

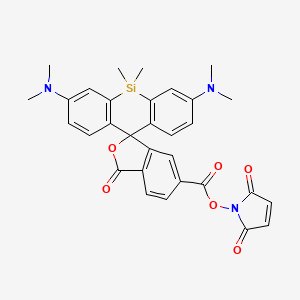
![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)
